N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

MDM2-p53 interaction molecular docking anticancer target engagement

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 1021070-81-4; molecular formula C17H15BrN4O5S2; molecular weight 499.35 g/mol) is a synthetic heterocyclic compound classified as an N-substituted sulfonyl amide incorporating the 1,3,4-oxadiazole structural motif. The molecule bears a 5-bromothiophen-2-yl substituent at the oxadiazole 5-position and a 4-(morpholin-4-ylsulfonyl)benzamide moiety at the 2-amino position.

Molecular Formula C17H15BrN4O5S2
Molecular Weight 499.35
CAS No. 1021070-81-4
Cat. No. B2997862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS1021070-81-4
Molecular FormulaC17H15BrN4O5S2
Molecular Weight499.35
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
InChIInChI=1S/C17H15BrN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23)
InChIKeyLYHQRIPSEHLIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 1021070-81-4): Procurement-Grade Physicochemical Profile and Research Utility


N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 1021070-81-4; molecular formula C17H15BrN4O5S2; molecular weight 499.35 g/mol) is a synthetic heterocyclic compound classified as an N-substituted sulfonyl amide incorporating the 1,3,4-oxadiazole structural motif. The molecule bears a 5-bromothiophen-2-yl substituent at the oxadiazole 5-position and a 4-(morpholin-4-ylsulfonyl)benzamide moiety at the 2-amino position. This compound has recently attracted interest in medicinal chemistry and chemical biology, with preliminary screening data indicating potential anticancer, antimicrobial, and anti-inflammatory bioactivities . The typical commercial purity specification is ≥95% . The compound is offered by multiple chemical suppliers as a research-use-only product, with the 4-(morpholinosulfonyl)benzamide portion conferring enhanced aqueous solubility and improved pharmacokinetic properties relative to non-sulfonamide oxadiazole congeners .

Why Generic Substitution Fails: Structural Differentiation of N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide from Closest Class Analogs


The 1,3,4-oxadiazole scaffold has been extensively explored for anticancer, antibacterial, and enzyme-inhibitory applications, yet small structural modifications can profoundly alter spectrum, potency, and selectivity. The target compound's 5-(5-bromothiophen-2-yl) substituent distinguishes it from the commonly encountered 5-aryl (e.g., 4-bromophenyl, 4-methoxyphenyl) and 5-aralkyl (e.g., 4-methoxybenzyl) analogs that dominate the commercial compound space [1]. Replacing the thiophene ring with a phenyl ring—e.g., N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 891128-86-2)—eliminates the unique sulfur-mediated electronic effects and alters both the molecular geometry and the hydrogen-bonding acceptor capacity of the heterocycle, which can shift target engagement profiles . Similarly, the bromine atom on the thiophene ring serves as a versatile synthetic handle for further derivatization via cross-coupling reactions such as Suzuki-Miyaura coupling, enabling rapid analog library construction for structure-activity relationship (SAR) exploration—a capability absent in non-halogenated 5-aryl counterparts [2]. The morpholinosulfonylbenzamide tail further differentiates this compound from 1,3,4-oxadiazole derivatives bearing different sulfonamide or amide linkers, as the morpholinosulfonyl group has been shown in structurally related sulfonamide-oxadiazole hybrids to enhance solubility and bioavailability while modulating carbonic anhydrase and acetylcholinesterase inhibitory profiles [3].

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Predicted MDM2 Binding Affinity Advantage of the Bromothiophene Motif Over the 4-Fluorophenyl Analog

Although experimental IC50 data for the target compound against the MDM2 E3 ubiquitin ligase are not yet available, molecular docking studies on the closely related fluorophenyl analog N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide have demonstrated that the oxadiazole ring can productively occupy the MDM2 hydrophobic cleft with a calculated binding free energy (ΔG) of -9.2 kcal/mol . The bromothiophene substituent in the target compound presents a larger hydrophobic surface area and a polarizable sulfur atom compared to the fluorophenyl ring, which computational modeling predicts can form additional van der Waals contacts with the MDM2 Leu54 and Ile61 side chains while the bromine atom may engage in halogen bonding with the backbone carbonyl of Gln72, potentially improving the binding affinity by an estimated 0.5-1.5 kcal/mol relative to the fluorophenyl comparator . This predicted energetic advantage suggests that the target compound may serve as a more potent MDM2 inhibitor scaffold for anticancer lead optimization .

MDM2-p53 interaction molecular docking anticancer target engagement

Antiproliferative Activity: Thiophene-Containing 1,3,4-Oxadiazole-Sulfonamide Hybrids Demonstrate Superior NCI-58 Panel Activity Relative to Non-Thiophene Analogs

In the NCI-58 human cancer cell line panel screening of 1,3,4-oxadiazole derivatives possessing a sulfonamide moiety, the most potent compound (1k) bearing a p-methoxybenzenesulfonamido group achieved a mean growth inhibition of 90.47% against T-47D breast cancer cells at a 10 μM concentration and demonstrated broad-spectrum activity with >80% inhibition against SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines at the same concentration [1]. While the target compound was not directly evaluated in this study, the demonstrated antiproliferative potency of sulfonamide-bearing 1,3,4-oxadiazoles provides a validated benchmark: procurement of the target compound enables direct head-to-head comparison against this established potency threshold. Importantly, thiophene-containing sulfonamide-oxadiazole hybrids have been reported to exhibit enhanced cytotoxicity relative to their phenyl-substituted congeners in separate in vitro assessments, further motivating the selection of the 5-bromothiophene-substituted variant for anticancer screening cascades . Active 5-substituted aryl/aralkyl-1,3,4-oxadiazol benzyl sulfides from the same chemotype family achieved MIC values ranging from 9.8 to 125 μg/mL in antibacterial assays [2].

antiproliferative screening NCI-58 cancer cell panel sulfonamide-oxadiazole hybrids

Synthetic Versatility: The C5-Bromine Atom on the Thiophene Ring Enables Palladium-Catalyzed Cross-Coupling Derivatization Unavailable in Non-Halogenated 5-Aryl Congeners

The bromine atom at the 5-position of the thiophene ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling with arylboronic acids. This synthetic strategy has been successfully demonstrated in the literature: 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole underwent palladium(0)-catalyzed Suzuki coupling with various substituted arylboronic acids to yield diverse biaryl-thiophene-oxadiazole products in significant isolated yields of 58-78% [1]. In contrast, the closest commercially available analog—N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 891128-86-2)—lacks the thiophene ring, which alters both the electronic environment for cross-coupling (different oxidative addition rates at Pd(0)) and the conformational flexibility of the resulting biaryl products . The target compound's 5-bromothiophene motif thus offers a distinct synthetic entry point for generating focused libraries of 5-arylated analogs, enabling efficient SAR exploration of the oxadiazole 5-position without requiring de novo synthesis of each individual analog. Additionally, 5-bromothiophene-2-carboxylic acid—the key precursor for the oxadiazole ring formation—is commercially available from major suppliers such as Sigma-Aldrich (CAS 149-87-1), ensuring synthetic accessibility of the target compound [2].

Suzuki-Miyaura coupling palladium catalysis analog library synthesis

Physicochemical Differentiation: Morpholinosulfonyl Group Enhances Aqueous Solubility and Metabolic Stability Relative to Non-Sulfonamide Oxadiazole-Benzamide Congeners

The 4-(morpholin-4-ylsulfonyl)benzamide moiety confers significant physicochemical advantages over simpler oxadiazole-benzamide analogs lacking the sulfonyl linker. Literature on structurally related N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}-4-(morpholine-4-sulfonyl)benzamide (CAS 954719-09-6) indicates that the morpholine sulfonyl group enhances aqueous solubility and oral bioavailability compared to direct amide-linked analogs [1]. The sulfonamide functionality introduces additional hydrogen-bond donor/acceptor capacity (sulfonyl oxygen atoms) and the morpholine ring contributes a tertiary amine (calculated pKa ~7.4-8.0) that can be protonated at physiological pH, facilitating aqueous solubility [1]. This stands in contrast to non-sulfonamide oxadiazole-benzamides, where poor aqueous solubility often limits in vitro assay compatibility and necessitates DMSO stock solutions at concentrations exceeding 10 mM . The combination of the bromothiophene (logP-enhancing) and morpholinosulfonyl (logP-moderating) substituents in the target compound results in a calculated logP range of approximately 2.5-3.5, which positions it favorably within drug-like chemical space (Lipinski Rule of Five compliant) . Experimental aqueous solubility data for the target compound are currently unavailable; measurement is recommended upon procurement.

solubility enhancement metabolic stability drug-likeness optimization

CRITICAL LIMITATION: Absence of Peer-Reviewed Biological Characterization and Head-to-Head Comparative Efficacy Data for CAS 1021070-81-4

It must be explicitly stated that as of May 2026, no primary research publications, patent filings, PubChem BioAssay records, ChEMBL entries, or BindingDB affinity measurements have been identified for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 1021070-81-4). The compound is currently cataloged exclusively by chemical vendors as a research-use-only product, with biological activity descriptions limited to qualitative statements about anticipated antimicrobial, anticancer, and anti-inflammatory properties derived from the oxadiazole chemotype class . No IC50, Ki, MIC, EC50, or GI50 values have been experimentally determined for this specific compound against any biological target or cell line. This represents a significant evidence gap that must be weighed in procurement decisions, particularly when alternative compounds with established biological characterization data are available [1]. Prospective purchasers should budget for comprehensive in-house biological profiling including: (a) cytotoxicity screening against a panel of cancer and normal cell lines; (b) antimicrobial susceptibility testing against Gram-positive and Gram-negative bacterial strains; (c) enzyme inhibition profiling against kinases, carbonic anhydrases, and acetylcholinesterase; (d) aqueous solubility and metabolic stability determination; and (e) plasma protein binding assessment. Only after such characterization can definitive quantitative differentiation claims be made.

data gap analysis evidence-based procurement experimental validation required

Optimal Research and Industrial Application Scenarios for N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 1021070-81-4)


MDM2/p53 Inhibitor Lead Discovery: Exploiting the Predicted Enhanced Binding Affinity of the Bromothiophene Motif

Given the in silico evidence that 1,3,4-oxadiazole derivatives bearing a 4-(morpholinosulfonyl)benzamide tail can productively occupy the MDM2 hydrophobic cleft (calculated ΔG of -9.2 kcal/mol for the fluorophenyl analog), the target compound—with its bromothiophene substituent predicted to provide additional van der Waals contacts and potential halogen-bonding interactions—represents a high-priority scaffold for MDM2/p53 inhibitor lead optimization [1]. Procurement is recommended for fluorescence polarization (FP) displacement assays using recombinant MDM2 protein and a p53-derived peptide probe to generate quantitative IC50 values. Hit confirmation should be followed by selectivity profiling against MDMX, and a co-crystallization campaign with MDM2 (using established crystallization conditions: PDB 1YCR) is warranted to experimentally validate the predicted halogen-bonding interactions of the bromine atom [1].

Focused Analog Library Synthesis via Suzuki-Miyaura Diversification for Anticancer SAR Exploration

The C5-bromine atom on the thiophene ring provides a reactive handle for palladium(0)-catalyzed Suzuki-Miyaura cross-coupling with diverse arylboronic acids, enabling rapid generation of a focused 5-arylated analog library at the oxadiazole 5-position [1]. This synthetic strategy is not available for common 5-aryl (e.g., 4-methoxyphenyl, CAS 533869-98-6) or 5-aralkyl (e.g., 4-methoxybenzyl, CAS 954719-09-6) analogs that lack a halogen handle . Following library synthesis, all analogs should be screened in the NCI-58 or a focused cancer cell line panel (e.g., T-47D, MDA-MB-468, SR leukemia, SK-MEL-5), where the sulfonamide-oxadiazole chemotype has already established potency benchmarks of >80% growth inhibition at 10 μM .

Antibacterial Screening Cascade: Profiling Against Gram-Positive and Gram-Negative Panel Using Ciprofloxacin as Comparator Standard

The morpholinosulfonylbenzyl sulfide congeners of the target compound have demonstrated measurable antibacterial activity in vitro, with MIC values ranging from 9.8 to 125 μg/mL against both Gram-positive and Gram-negative bacterial strains, using ciprofloxacin as the reference standard drug [1]. The target compound, featuring a unique 5-bromothiophene substitution pattern not represented in previously screened morpholinosulfonyl-oxadiazole libraries, should be prioritized for antibacterial evaluation to determine whether the bromothiophene motif confers any spectrum or potency advantage. Recommended testing includes broth microdilution MIC determination against Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Salmonella typhi (ATCC 14028) [1]. Procurement of the target compound enables direct comparison of its antibacterial profile against the established MIC range of the benzyl sulfide congener series.

Enzyme Inhibition Profiling: Acetylcholinesterase and Carbonic Anhydrase Isoform Selectivity Assessment

N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole motif have been characterized as highly potent acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and hCA II) inhibitors, with Ki values in the range of 23.11-52.49 nM for the most active congeners [1]. The target compound's structural features—specifically the bromothiophene substituent at the oxadiazole 5-position and the morpholinosulfonylbenzamide tail—are distinct from the substitution patterns of previously evaluated compounds in the Gulec et al. (2022) series, warranting procurement for enzyme inhibition profiling. Recommended assays include Ellman's method for AChE inhibition (using acetylthiocholine iodide as substrate and DTNB as chromogen) and stopped-flow CO2 hydration assays for hCA I, II, IX, and XII isoform selectivity determination [1]. Positive results would position the target compound as a novel dual AChE/hCA inhibitor scaffold with potential applications in Alzheimer's disease and glaucoma research.

Quote Request

Request a Quote for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.